molecular formula C26H26N3NaO5S B3214004 Dasabuvir sodium CAS No. 1132940-11-4

Dasabuvir sodium

Cat. No. B3214004
CAS RN: 1132940-11-4
M. Wt: 515.6 g/mol
InChI Key: VZCGKKLFRJCTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dasabuvir sodium is a non-nucleoside inhibitor used in the treatment of chronic hepatitis C virus (HCV) infection. It is administered in combination with ombitasvir, paritaprevir, and ritonavir. The drug primarily targets the NS5B protein, a crucial component of HCV replication. Its binding site on the NS5B polymerase is specific to genotype 1 HCV strains .


Molecular Structure Analysis

Dasabuvir’s molecular structure consists of a non-nucleoside scaffold. It binds to the palm domain of the NS5B polymerase, inducing a conformational change that prevents viral RNA elongation. The binding sites for non-nucleoside NS5B inhibitors are not conserved across HCV genotypes, limiting Dasabuvir’s use to genotype 1 .

Scientific Research Applications

Enhancing Oral Bioavailability

Dasabuvir sodium, a non-nucleoside polymerase inhibitor for hepatitis C virus (HCV) treatment, presents challenges in oral bioavailability due to its extremely low aqueous solubility. The development of dasabuvir monosodium monohydrate, a stable and manufacturable drug substance, significantly enhanced its dissolution and oral absorption. This advancement enabled the commercialization of Viekira Pak, a triple-combination direct-acting antiviral HCV regimen. The research underscores the potential of salt formation in improving the solubility and dissolution rate of poorly soluble drugs, offering insights applicable to other insoluble compounds (Chen et al., 2022).

In Vitro Activity and Resistance Profile

Dasabuvir demonstrates potent in vitro activity against HCV, selectively inhibiting HCV genotype 1 polymerases. Its efficacy in the HCV subgenomic replicon system was affirmed against various genotype 1 clinical isolates. The study of dasabuvir’s resistance profile revealed specific variants that confer resistance, enhancing our understanding of its mechanism and guiding combination therapy development for HCV genotype 1 infections (Kati et al., 2014).

Mechanism of Action

Dasabuvir inhibits the NS5B RNA-dependent RNA polymerase, a critical enzyme for HCV replication. By binding to the active site, it disrupts viral RNA synthesis, ultimately suppressing viral replication. Its unique mechanism differentiates it from nucleoside analogs .

Safety and Hazards

  • Drug Interactions : Co-administration with strong CYP2C8 inhibitors or strong CYP3A/CYP2C8 inducers is contraindicated. Other comedications commonly prescribed in HCV-infected patients do not significantly affect Dasabuvir’s metabolism .

properties

IUPAC Name

sodium;[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]-methylsulfonylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15H,1-5H3,(H,27,30,31);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCGKKLFRJCTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (6-(3-tert-butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl)(methylsulfonyl)amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasabuvir sodium
Reactant of Route 2
Reactant of Route 2
Dasabuvir sodium
Reactant of Route 3
Reactant of Route 3
Dasabuvir sodium
Reactant of Route 4
Reactant of Route 4
Dasabuvir sodium
Reactant of Route 5
Reactant of Route 5
Dasabuvir sodium
Reactant of Route 6
Reactant of Route 6
Dasabuvir sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.